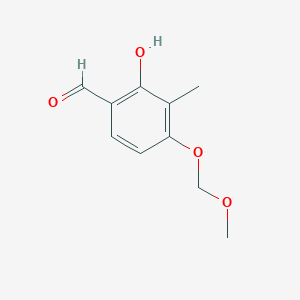
2-Hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde is an organic compound with a complex structure that includes hydroxyl, methyl, and methoxymethoxy functional groups attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde typically involves the protection of hydroxyl groups followed by selective functionalization. One common method includes the reaction of 2-Hydroxy-3-methylbenzaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-3-methyl-4-(methoxymethoxy)benzoic acid.
Reduction: 2-Hydroxy-3-methyl-4-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism by which 2-Hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde exerts its effects often involves interactions with specific enzymes or receptors. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can reduce melanin production, making it useful in cosmetic applications for skin lightening.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Shares similar functional groups but differs in the position of the methoxy group.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Commonly used in the food industry for its vanilla flavor, it has a hydroxyl and methoxy group in different positions compared to 2-Hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde.
2-Hydroxy-3-methylbenzaldehyde: Lacks the methoxymethoxy group, making it less complex.
Uniqueness
This compound is unique due to the presence of the methoxymethoxy group, which can undergo various chemical transformations, providing versatility in synthetic applications. Its potential as a tyrosinase inhibitor also sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C10H12O4 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
2-hydroxy-4-(methoxymethoxy)-3-methylbenzaldehyde |
InChI |
InChI=1S/C10H12O4/c1-7-9(14-6-13-2)4-3-8(5-11)10(7)12/h3-5,12H,6H2,1-2H3 |
Clé InChI |
DILHOAIJSFBZHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1O)C=O)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















